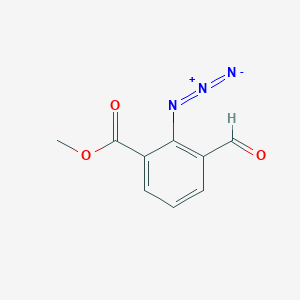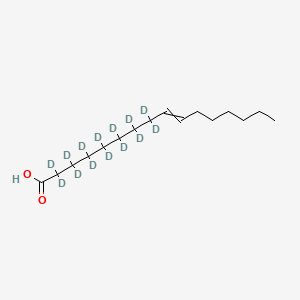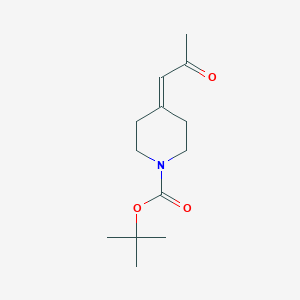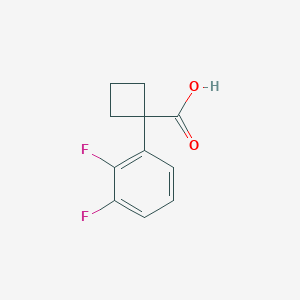
Methyl 2-azido-3-formylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-azido-3-formylbenzoate is an organic compound that features both azido and formyl functional groups attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-azido-3-formylbenzoate can be synthesized through a multi-step process starting from commercially available methyl 3-nitrobenzoate. The general synthetic route involves the following steps:
Reduction of Nitro Group: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino group is then converted to a diazonium salt by treating it with sodium nitrite and hydrochloric acid at low temperatures.
Azidation: The diazonium salt is subsequently reacted with sodium azide to form the azido derivative.
Formylation: Finally, the formyl group is introduced via a Vilsmeier-Haack reaction, using DMF and POCl3.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for yield and purity, ensuring safety protocols for handling azides, and employing continuous flow techniques to enhance efficiency.
Types of Reactions:
Reduction: The azido group can be reduced to an amine using hydrogenation or Staudinger reduction with triphenylphosphine.
Substitution: The formyl group can undergo nucleophilic addition reactions, such as the formation of imines with primary amines.
Common Reagents and Conditions:
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Staudinger Reduction: Triphenylphosphine in the presence of water.
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Nucleophilic Addition: Primary amines under mild conditions.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Imines: From nucleophilic addition to the formyl group.
科学研究应用
Methyl 2-azido-3-formylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a building block in click chemistry.
Medicine: Investigated for its role in the synthesis of pharmacologically active compounds, including potential anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, through its incorporation into complex molecular architectures.
作用机制
The mechanism of action of methyl 2-azido-3-formylbenzoate largely depends on the specific reactions it undergoes. For example:
Azido Group Reactions: The azido group can form reactive intermediates that facilitate the formation of triazoles in cycloaddition reactions.
Formyl Group Reactions: The formyl group can act as an electrophile, participating in nucleophilic addition reactions to form imines or other derivatives.
相似化合物的比较
Methyl 3-azidobenzoate: Similar structure but lacks the formyl group, limiting its reactivity in certain applications.
Methyl 2-formylbenzoate: Lacks the azido group, making it less versatile in click chemistry applications.
2-Azido-3-formylbenzoic acid: Similar functional groups but different esterification, affecting its solubility and reactivity.
Uniqueness: Methyl 2-azido-3-formylbenzoate is unique due to the presence of both azido and formyl groups, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H7N3O3 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
methyl 2-azido-3-formylbenzoate |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)7-4-2-3-6(5-13)8(7)11-12-10/h2-5H,1H3 |
InChI 键 |
FJJWGNGAAZZGKW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=C1N=[N+]=[N-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11722722.png)



![4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11722738.png)

![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)
![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)

![methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate](/img/structure/B11722783.png)



